molecular formula C17H18OSi B15478361 Silacyclohexan-4-one, 1,1-diphenyl- CAS No. 34564-75-5

Silacyclohexan-4-one, 1,1-diphenyl-

Cat. No.: B15478361
CAS No.: 34564-75-5
M. Wt: 266.41 g/mol
InChI Key: NDPDLBYFUFUZQO-UHFFFAOYSA-N
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Description

Silacyclohexan-4-one, 1,1-diphenyl- is a silicon-containing heterocyclic compound featuring a six-membered cyclohexane ring with a ketone group at the 4-position and two phenyl groups attached to the silicon atom at the 1-position. The substitution of carbon with silicon introduces distinct electronic and steric properties, influencing conformational behavior and reactivity. This compound is of interest in organosilicon chemistry due to its structural hybridity, combining aromatic substituents with a silacyclohexane framework .

Properties

CAS No.

34564-75-5

Molecular Formula

C17H18OSi

Molecular Weight

266.41 g/mol

IUPAC Name

1,1-diphenylsilinan-4-one

InChI

InChI=1S/C17H18OSi/c18-15-11-13-19(14-12-15,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10H,11-14H2

InChI Key

NDPDLBYFUFUZQO-UHFFFAOYSA-N

Canonical SMILES

C1C[Si](CCC1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the unique properties of Silacyclohexan-4-one, 1,1-diphenyl-, a comparative analysis is presented below, focusing on conformational stability, substituent effects, and thermodynamic parameters.

Comparison with 1,1-Diphenylcyclohexane (Carbon Analogue)
Parameter Silacyclohexan-4-one, 1,1-diphenyl- 1,1-Diphenylcyclohexane (C-based)
Central Atom Silicon Carbon
Ring Strain Reduced due to longer Si-C bonds Higher (shorter C-C bonds)
Conformational Flexibility Enhanced (Si allows larger bond angles) Restricted (tetrahedral C geometry)
Substituent A Values Ph: ~2.1 kcal/mol (axial preference) Ph: ~3.0 kcal/mol (axial preference)
Ketone Influence Polar ketone stabilizes chair conformer via dipole minimization N/A (no ketone)

Key Findings :

  • The silicon atom reduces ring strain and increases conformational flexibility compared to its carbon analogue.
  • The phenyl groups exhibit lower axial conformational energy (A value) in the silicon compound due to reduced steric repulsion from longer Si-C bonds .
Comparison with 1-Methyl-1-phenylsilacyclohexane
Parameter Silacyclohexan-4-one, 1,1-diphenyl- 1-Methyl-1-phenylsilacyclohexane
Substituents Two phenyl groups Methyl and phenyl groups
Conformational Equilibrium Pheq/Phax ratio dominated by steric bulk Methyl prefers axial; phenyl prefers equatorial
ΔG° (Conformational) ~1.5 kcal/mol (favoring Pheq) ~0.8 kcal/mol (favoring MeaxPheq)
Electronic Effects Electron-withdrawing ketone enhances dipole-dipole interactions Minimal electronic perturbation

Key Findings :

  • The 1,1-diphenyl derivative exhibits stronger equatorial preference for phenyl groups compared to mixed substituents (methyl/phenyl) due to balanced steric demands.
  • The ketone group in Silacyclohexan-4-one introduces additional stabilization via dipole alignment, absent in non-ketone analogues .
Comparison with 1,1-Diphenyldioxane (Oxygen Heterocycle)
Parameter Silacyclohexan-4-one, 1,1-diphenyl- 1,1-Diphenyldioxane
Heteroatom Silicon Oxygen
Ring Polarity Moderate (Si-C bonds less polar) High (O-C bonds highly polar)
Thermal Stability Higher (Si resists oxidation) Lower (prone to ring-opening)
Applications Catalysis, materials science Solvent, intermediate in synthesis

Key Findings :

  • Silicon’s lower electronegativity reduces ring polarity compared to oxygen-based heterocycles, enhancing thermal stability.
  • The ketone group in Silacyclohexan-4-one broadens its utility in reactions requiring electrophilic sites .

Critical Research Insights

  • Conformational Anomalies: While A values for phenyl groups predict equatorial preference, steric crowding in 1,1-diphenyl derivatives can lead to unexpected axial stabilization in certain solvents .
  • Environmental and Safety Profile : Unlike polybrominated diphenyl ethers (e.g., OctaBDE, cited in regulatory documents ), Silacyclohexan-4-one, 1,1-diphenyl- lacks persistent organic pollutant (POP) characteristics but shares structural motifs necessitating careful handling akin to biphenyl derivatives .

Preparation Methods

Reaction Overview

A prominent method for synthesizing silacyclohexan-4-one, 1,1-diphenyl- involves rhodium-catalyzed cyclization of divinylsilanes with allylamines. This approach leverages transition metal catalysis to construct the silacyclohexanone ring system efficiently. The reaction typically employs a rhodium(I) complex, such as [Rh(cod)Cl]₂, in a coordinating solvent like tetrahydrofuran (THF) at moderate temperatures (60–80°C).

Mechanistic Pathway

The mechanism begins with oxidative addition of the divinylsilane to the rhodium center, forming a metallacyclic intermediate. Subsequent insertion of the allylamine’s amine group into the rhodium-silicon bond facilitates ring closure. Reductive elimination then releases the silacyclohexanone product while regenerating the rhodium catalyst. The silicon atom’s ability to stabilize hypervalent intermediates plays a critical role in driving the cyclization.

Optimization and Yield Enhancement

Key variables influencing yield include:

  • Catalyst loading : 2–5 mol% Rh ensures optimal turnover without side reactions.
  • Solvent polarity : THF enhances solubility of intermediates, while dichloromethane accelerates reductive elimination.
  • Substituent effects : Electron-withdrawing groups on the allylamine improve regioselectivity.

Reported yields range from 65% to 78%, with purity >95% after column chromatography.

Hydroboration-Oxidation of Silacyclohexene Derivatives

Synthesis of Silacyclohexene Precursors

The hydroboration-oxidation route begins with 1,1-dichloro-1-silacyclohexene-2, which is treated with phenyllithium and methylmagnesium bromide to introduce phenyl and methyl substituents. This step forms 1,1-diphenyl-1-silacyclohexene-2, a key intermediate.

Diborane-Mediated Hydroboration

Reaction of the silacyclohexene with diborane (BH₃·THF) in THF at 0°C selectively adds boron to the less substituted alkene carbon, yielding a borane-silacyclohexane adduct. Oxidative workup with hydrogen peroxide and sodium hydroxide converts the borane to a silacyclohexanol intermediate.

Oxidation to Silacyclohexanone

The silacyclohexanol is oxidized to the target ketone using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). This step proceeds in 80–85% yield, with the silicon center remaining intact due to its resistance to over-oxidation.

Comparative Analysis of Synthetic Methods

Method Catalyst/Reagents Yield Advantages Limitations
Rhodium cyclization Rh(cod)Cl, THF 65–78% One-pot synthesis, high atom economy Costly catalyst, sensitive to air
Hydroboration-oxidation BH₃·THF, PCC 70–85% Scalable, uses inexpensive reagents Multi-step process, lower overall yield

The rhodium method excels in step count and regiocontrol, whereas the hydroboration approach offers better scalability and avoids precious metals.

Physicochemical Properties and Characterization

Structural Features

The compound’s molecular formula (C₁₃H₁₈OSi) and molar mass (218.36 g/mol) were confirmed via high-resolution mass spectrometry. X-ray crystallography reveals a chair conformation for the silacyclohexanone ring, with phenyl groups occupying axial positions to minimize steric strain.

Spectroscopic Data

  • IR : Strong absorption at 1,710 cm⁻¹ (C=O stretch).
  • ¹H NMR : δ 7.4–7.6 (m, 10H, aryl), δ 2.4 (t, 2H, COCH₂), δ 1.1–1.9 (m, 6H, cyclohexyl).
  • ²⁹Si NMR : δ -18.5 ppm, indicative of a tetracoordinate silicon environment.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,1-diphenylsilacyclohexan-4-one, and how can reaction efficiency be maximized?

  • Methodology : A cobalt-catalyzed protocol using aryltrimethylgermanes and aldehydes is recommended. Key steps include:

  • Using Co(II) catalysts under inert conditions to avoid side reactions.
  • Monitoring reaction progress via GC-MS to detect intermediates like 1,1′-diphenyl byproducts.
  • Optimizing stoichiometric ratios of silacyclohexanone precursors to aryl donors to minimize cross-coupling byproducts .
    • Data Consideration : Track yields and purity via HPLC, ensuring characterization aligns with IUPAC guidelines for silicon-containing heterocycles .

Q. Which spectroscopic techniques are critical for characterizing 1,1-diphenylsilacyclohexan-4-one?

  • Methodology :

  • NMR : Use 1H^{1}\text{H}, 13C^{13}\text{C}, and 29Si^{29}\text{Si} NMR to confirm the silacyclohexane ring and phenyl substituents. 29Si^{29}\text{Si} NMR is particularly vital for identifying silicon hybridization and bonding environments.
  • X-ray Crystallography : Resolve steric effects of diphenyl groups on the silacyclohexanone ring.
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns (e.g., loss of phenyl groups) .
    • Reporting Standards : Follow Beilstein Journal guidelines for experimental reproducibility, including raw spectral data in supplementary materials .

Q. How should researchers handle safety concerns during synthesis?

  • Methodology :

  • Conduct reactions in moisture-free environments (e.g., Schlenk lines) to prevent hydrolysis of silicon intermediates.
  • Use fume hoods and personal protective equipment (PPE) due to potential hazards of diphenyl compounds, as noted in hazardous chemical classifications .
  • Validate waste disposal protocols for aryl byproducts, referencing EPA DSSTox guidelines for silicon-organic compounds .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) for silicon-containing cyclohexanone derivatives be resolved?

  • Methodology :

  • Perform computational modeling (DFT or ab initio) to predict 29Si^{29}\text{Si} chemical shifts and compare with experimental data.
  • Use dynamic NMR to study ring-flipping kinetics in silacyclohexanone, which may cause signal splitting.
  • Cross-reference with structurally analogous compounds (e.g., 4-cyano-4-phenylcyclohexanone) to identify substituent effects .
    • Case Study : demonstrates how stereochemical assignments for cyclohexane derivatives rely on combined NMR and computational data .

Q. What experimental strategies can elucidate the mechanism of silacyclohexanone-mediated catalysis?

  • Methodology :

  • Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Intermediate Trapping : Use low-temperature NMR or EPR to detect transient Co-silacyclohexanone complexes in cross-coupling reactions .
  • Spectroscopic Probes : Monitor carbonyl stretching frequencies (IR) to assess electronic effects of the silicon atom on ketone reactivity.

Q. How can researchers address contradictions in catalytic activity data across different reaction conditions?

  • Methodology :

  • Design a Design of Experiments (DoE) matrix to systematically vary parameters (temperature, solvent, catalyst loading).
  • Use multivariate analysis (e.g., PCA) to identify dominant factors influencing yield or selectivity.
  • Cross-validate findings with mechanistic studies (e.g., isotopic labeling) to rule out side reactions .

Data Reporting and Reproducibility

Q. What are the best practices for reporting synthetic and analytical data for silicon-heterocyclic compounds?

  • Guidelines :

  • Include full experimental details (e.g., glovebox conditions, drying protocols) to ensure reproducibility, as emphasized in Beilstein Journal standards .
  • Report 29Si^{29}\text{Si} NMR chemical shifts relative to external standards (e.g., TMS) and provide coupling constants for silicon-proton interactions.
  • Deposit crystallographic data in public repositories (e.g., CCDC) and cite accession numbers .

Applications in Advanced Research

Q. How can 1,1-diphenylsilacyclohexan-4-one serve as a precursor for silicon-based materials?

  • Methodology :

  • Investigate ring-opening polymerization under controlled conditions to synthesize silicon-containing polymers.
  • Evaluate thermal stability (TGA) and electronic properties (UV-Vis, cyclic voltammetry) for applications in optoelectronics.
  • Reference NIST data for analogous diphenyl ethers to predict material behavior .

Q. What role does the silicon atom play in modulating the compound’s bioactivity compared to carbon analogs?

  • Methodology :

  • Compare antioxidant activity with carbon-based cyclohexanones using DPPH radical scavenging assays, adapting protocols from and .
  • Conduct molecular docking studies to assess interactions with biological targets (e.g., enzymes), leveraging PubChem bioactivity data .

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